molecular formula C20H17ClN2O2 B2612993 N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1798030-45-1

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2612993
CAS No.: 1798030-45-1
M. Wt: 352.82
InChI Key: BJXCIXXYISNDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule compound presented as a solid for research purposes. This benzamide derivative features a chlorophenyl group and a pyridinyloxy moiety, a structural pattern seen in compounds investigated for targeted protein inhibition. Similar N-(chlorophenyl)benzamide analogs have demonstrated research utility as inhibitors of kinase targets, such as vascular endothelial growth factor receptors (VEGFR), which are critical in angiogenic pathways . Related compounds incorporating a pyridinyloxy linkage have also been explored as highly selective, orally bioavailable inhibitors of other kinase families, highlighting the chemical motif's relevance in medicinal chemistry and oncology research . The primary research applications of this compound are in biochemical assay development and hit-to-lead optimization studies. It serves as a key chemical tool for researchers investigating the structure-activity relationships (SAR) of kinase inhibitors, particularly those targeting signaling pathways involved in cell proliferation. Its mechanism of action is anticipated to involve non-covalent, reversible interaction with the ATP-binding pocket of specific kinases, a mechanism associated with improved selectivity profiles compared to covalent inhibitors . Researchers value this compound for probing complex intracellular signaling cascades and for the development of novel therapeutic strategies. Notice for Researchers: This product is intended For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. It should be handled by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCIXXYISNDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:

    Formation of 4-chlorophenethylamine: This can be achieved by the reduction of 4-chlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of 3-(pyridin-2-yloxy)benzoic acid: This intermediate can be prepared by the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenethylamine with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Amide Bond Formation

The benzamide core is likely synthesized via amide coupling reactions , a common method for forming amide bonds. For example:

  • Reactants : A benzoyl chloride derivative (e.g., 3-hydroxybenzoyl chloride) and an amine (e.g., 4-chlorophenethylamine).

  • Conditions : Triethylamine (base) and dichloromethane (solvent) facilitate the nucleophilic attack of the amine on the carbonyl carbon, yielding the amide .

Ether Bond Formation

The pyridin-2-yloxy group may form via Williamson ether synthesis , involving:

  • Reactants : A phenol (e.g., 3-hydroxybenzamide) and a pyridin-2-yl halide (e.g., 2-chloropyridine).

  • Conditions : A strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to promote nucleophilic substitution .

Catalyst Use in Amidation

Metal-organic frameworks (MOFs) like Fe2Ni-BDC have been employed to catalyze amidation reactions efficiently. For instance:

  • Conditions : Air atmosphere, 80 °C, and solvent-free or dioxane/H2O mixtures.

  • Yield : Up to 78% for analogous benzamide derivatives .

Solvent and Base Effects

Optimal conditions for amide synthesis often involve:

  • Bases : Triethylamine, EDCI/HOBT coupling reagents .

  • Solvents : Dichloromethane, DMF, or dioxane/H2O mixtures .

Mass Spectrometry (ESI-MS)

The compound may undergo fragmentation pathways analogous to N-(3-chlorophenethyl)-4-nitrobenzamide :

  • Amide bond cleavage : Formation of nitrophenylacyl cation (m/z=150m/z = 150).

  • Sigma bond cleavage : Generation of benzamidic cation (m/z=167m/z = 167) and chlorophenethyl cation (m/z=139m/z = 139).

Research Findings

  • Biological Activity : Analogous benzamide derivatives (e.g., nilotinib) show neuroprotective effects via c-Abl inhibition, suggesting potential therapeutic applications .

  • Fragmentation Stability : ESI-MS data indicate resonance-stabilized ions, aiding in reaction monitoring .

  • Catalyst Efficiency : MOFs enhance reaction rates and reduce catalyst loading compared to traditional methods .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent targeting specific receptors or enzymes. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Functions:

  • Inhibition of Angiogenesis : By targeting the vascular endothelial growth factor (VEGF) signaling pathway, the compound may reduce tumor growth by limiting blood supply.
  • Cell Proliferation Modulation : It influences cell survival and migration, impacting cancer cell invasion.

Biological Studies

The compound is utilized in biological research to understand its effects on cellular processes. Studies have indicated that it may act as an inhibitor of tyrosine-protein kinases, particularly the KDR receptor (VEGFR-2), which is crucial for endothelial cell proliferation and survival.

Material Science

In material science, this compound can be explored for its properties in developing new materials with specific functionalities. Its unique structure may lead to novel applications in polymer chemistry and catalysis.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of benzanilides can significantly affect their biological activity. The presence of halogen substituents like chlorine enhances potency against certain cancer cell lines, improving selectivity and efficacy compared to non-halogenated counterparts.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting that this compound could be further explored as a potential anticancer agent.

Molecular Docking Studies

Molecular docking simulations have indicated favorable interactions between this compound and several target proteins associated with cancer growth and survival pathways. These computational approaches help predict binding affinity and specificity towards targets.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide with key analogs from the literature:

Compound Name Benzamide Substituent (N-position) Aromatic Ring Substituent (3-position) Key Functional Groups Biological Activity/Data
This compound 4-chlorophenethyl Pyridin-2-yloxy Chloro, ether linkage Data pending
N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide 4-(5-methoxy-2-oxo-oxadiazole)-2-methylphenyl Pyridin-2-yloxy Oxadiazole, methoxy Antibacterial (synthesized for MDR-targeted activity)
N-(4-Chlorophenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide 4-chlorophenyl 6-chloro-4-(trifluoromethyl)pyridine CF3, chloro Physical properties reported (density: 1.446 g/cm³, pKa: 12.12)
[125I]PIMBA (Sigma receptor ligand) 2-(1'-piperidinyl)ethyl 3-iodo-4-methoxybenzamide Iodo, methoxy, piperidine Sigma-1 binding (Kd = 5.80 nM in DU-145 cells)
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (4-hydroxyphenyl)thiourea None Thiourea, phenolic hydroxyl Antioxidant (% inhibition: 86.6)

Key Observations :

  • Receptor Binding : The pyridin-2-yloxy group may facilitate hydrogen bonding, similar to methoxy substituents in EPZ011989 (EZH2 inhibitor) or [125I]PIMBA (sigma ligand) .
  • Biological Specificity : Unlike antioxidant benzamides with thiourea linkages , the target compound’s structure aligns more with receptor-binding agents.

Pharmacokinetic and Mechanistic Insights

  • Melanoma Imaging Analogs: Radioiodinated benzamides like IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide) show high tumor uptake (23.2% ID/g at 6 hours) due to melanin association rather than sigma receptors . The target compound’s chlorophenethyl group may alter clearance rates or metabolic stability.
  • However, substituent positioning critically affects affinity; for example, (+)-pentazocine has a Kd of 5.80 nM in prostate cancer cells .
  • Antibacterial Activity: Compound 46 () contains a 1,3,4-oxadiazole ring linked to methoxy, which may confer enzymatic inhibition (e.g., trans-sialidase in Trypanosoma cruzi ). The target compound lacks this moiety, likely redirecting its activity toward other targets.

Biological Activity

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzanilides, which are characterized by an anilide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and angiogenesis regulation.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClN2OC_{17}H_{17}ClN_{2}O. The compound features a chlorophenethyl group attached to a benzamide structure, with a pyridine moiety providing additional pharmacological properties.

This compound has been studied for its interaction with various biological targets, particularly in the context of vascular endothelial growth factor (VEGF) signaling pathways. The compound acts as an inhibitor of tyrosine-protein kinases, specifically targeting the KDR receptor (VEGFR-2), which plays a crucial role in angiogenesis, endothelial cell proliferation, and survival .

Key Functions:

  • Inhibition of Angiogenesis : By blocking VEGF signaling, it may reduce tumor growth by limiting blood supply.
  • Cell Proliferation : It can modulate cell survival and migration, impacting cancer cell invasion .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of benzanilides can significantly affect their biological activity. The presence of halogen substituents, such as chlorine, enhances the compound's potency against certain cancer cell lines. For instance, compounds with a 4-chlorophenyl group have shown improved selectivity and efficacy compared to their non-halogenated counterparts .

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective toxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The observed IC50 values indicate significant inhibitory effects at low concentrations .
    Cell LineIC50 Value (μM)
    A5495.29 ± 0.58
    HeLa3.72 ± 0.91
    MCF-79.23 ± 0.56
  • Angiogenesis Inhibition : A study focused on the compound's ability to inhibit endothelial cell proliferation demonstrated its potential as an anti-angiogenic agent. The results indicated a decrease in tube formation assays when treated with the compound, suggesting its effectiveness in blocking angiogenesis .

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity profiles typical of many small molecule inhibitors. Safety evaluations highlight potential skin irritation and acute toxicity upon ingestion .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, including:

  • In Vivo Studies : To assess its efficacy and safety in animal models.
  • Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

Q & A

Q. What role does the trifluoromethyl group play in enhancing metabolic stability?

  • Methodological Answer : The CF₃ group reduces CYP450-mediated oxidation via steric shielding. Assess metabolic stability in liver microsomes (human/rat, 1 mg/mL) with LC-MS metabolite identification. Compare t₁/₂ values with non-fluorinated analogs. Molecular docking into CYP3A4 active sites predicts metabolic hotspots .

Q. How can researchers validate the compound’s target engagement in vivo?

  • Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling: measure plasma/tumor concentrations (LC-MS/MS) alongside biomarker modulation (e.g., acetylated histones in xenografts). Radiolabeled analogs (¹⁴C/³H) enable tissue distribution studies. CRISPR-Cas9 knockouts (e.g., HDAC2) confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.